2-((4-(4-Fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-642424 is a chemical compound known for its role as an inhibitor of casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε).
Chemical Reactions Analysis
WAY-642424 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-642424 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of casein kinase 1δ and casein kinase 1ε.
Biology: It is used in studies related to cell signaling pathways and protein phosphorylation.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-642424 exerts its effects by inhibiting the activity of casein kinase 1δ and casein kinase 1ε. These kinases are involved in various cellular processes, including the regulation of circadian rhythms, cell division, and apoptosis. By inhibiting these kinases, WAY-642424 can modulate these processes and potentially provide therapeutic benefits in diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
WAY-642424 is unique in its dual inhibition of casein kinase 1δ and casein kinase 1ε. Similar compounds include:
SR-3029:
These compounds share similar mechanisms of action but differ in their specific targets and potential therapeutic applications.
Properties
Molecular Formula |
C19H14FN5OS |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C19H14FN5OS/c20-14-3-5-15(6-4-14)25-18(13-7-10-21-11-8-13)23-24-19(25)27-12-17(26)16-2-1-9-22-16/h1-11,22H,12H2 |
InChI Key |
NVGJFMZPKBOXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.